molecular formula C21H13FN2O2 B5509906 (2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate

(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate

Cat. No.: B5509906
M. Wt: 344.3 g/mol
InChI Key: XQRZTZKKLGAXDW-UHFFFAOYSA-N
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Description

(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate is a compound that combines a quinoxaline moiety with a fluorobenzoate group. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The incorporation of a fluorobenzoate group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and industrial applications.

Properties

IUPAC Name

(2-quinoxalin-2-ylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O2/c22-15-11-9-14(10-12-15)21(25)26-20-8-4-1-5-16(20)19-13-23-17-6-2-3-7-18(17)24-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRZTZKKLGAXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate typically involves the condensation of a quinoxaline derivative with 4-fluorobenzoic acid or its derivatives. One common method is the esterification reaction between 2-(2-quinoxalinyl)phenol and 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxalines.

    Substitution: The fluorobenzoate group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products

Scientific Research Applications

(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate is unique due to the combination of the quinoxaline and fluorobenzoate groups, which confer enhanced chemical stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

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